molecular formula C20H23ClN2O3S2 B12192799 5-[(3-Chlorophenyl)methylene]-3-{3-[2-(2-hydroxyethyl)piperidyl]-3-oxopropyl}-2-thioxo-1,3-thiazolidin-4-one

5-[(3-Chlorophenyl)methylene]-3-{3-[2-(2-hydroxyethyl)piperidyl]-3-oxopropyl}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12192799
M. Wt: 439.0 g/mol
InChI Key: GWEWAQGVYLCCIX-LGMDPLHJSA-N
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Description

This compound belongs to the 1,3-thiazolidin-4-one class, characterized by a five-membered heterocyclic core containing sulfur and nitrogen atoms. The structure features a 3-chlorophenylmethylene group at position 5 and a complex substituent at position 3: a 3-oxopropyl chain linked to a 2-(2-hydroxyethyl)piperidine moiety. This substitution pattern likely enhances its interaction with biological targets, such as enzymes or receptors, while the hydroxyethyl group may improve solubility compared to purely lipophilic analogs .

Properties

Molecular Formula

C20H23ClN2O3S2

Molecular Weight

439.0 g/mol

IUPAC Name

(5Z)-5-[(3-chlorophenyl)methylidene]-3-[3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H23ClN2O3S2/c21-15-5-3-4-14(12-15)13-17-19(26)23(20(27)28-17)10-7-18(25)22-9-2-1-6-16(22)8-11-24/h3-5,12-13,16,24H,1-2,6-11H2/b17-13-

InChI Key

GWEWAQGVYLCCIX-LGMDPLHJSA-N

Isomeric SMILES

C1CCN(C(C1)CCO)C(=O)CCN2C(=O)/C(=C/C3=CC(=CC=C3)Cl)/SC2=S

Canonical SMILES

C1CCN(C(C1)CCO)C(=O)CCN2C(=O)C(=CC3=CC(=CC=C3)Cl)SC2=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Chlorophenyl)methylene]-3-{3-[2-(2-hydroxyethyl)piperidyl]-3-oxopropyl}-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a thiourea derivative with a haloketone under basic conditions to form the thiazolidinone ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a condensation reaction with an appropriate aldehyde.

    Attachment of the Piperidyl Moiety: The piperidyl moiety is attached through a nucleophilic substitution reaction involving a piperidine derivative and an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating mixtures or halogenating agents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a thiazolidinone ring structure, which is known for its diverse biological activities. The presence of the chlorophenyl group and the piperidyl moiety enhances its interaction with biological targets. Its molecular formula is C19H22ClN2O3SC_{19}H_{22}ClN_2O_3S, and it exhibits a complex structure that contributes to its pharmacological properties.

Anticancer Properties

Research has indicated that compounds similar to 5-[(3-Chlorophenyl)methylene]-3-{3-[2-(2-hydroxyethyl)piperidyl]-3-oxopropyl}-2-thioxo-1,3-thiazolidin-4-one exhibit significant cytotoxic effects against various cancer cell lines. For instance, Mannich bases derived from thiazolidinones have been evaluated for their anticancer activity. Studies show that these derivatives can inhibit the proliferation of cancer cells such as MCF-7 (breast cancer) and PC-3 (prostate cancer) with varying degrees of potency depending on their structural modifications .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Thiazolidinone derivatives are known to exhibit activity against a range of bacterial and fungal pathogens. The incorporation of specific functional groups can enhance their efficacy against resistant strains, making them potential candidates for new antimicrobial agents.

Anti-inflammatory Effects

In addition to anticancer and antimicrobial properties, thiazolidinones are recognized for their anti-inflammatory effects. These compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation. Research is ongoing to elucidate the specific mechanisms through which these compounds exert their anti-inflammatory effects .

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of a series of thiazolidinone derivatives on human cancer cell lines. The results highlighted that certain modifications in the thiazolidinone structure significantly increased cytotoxicity. For example, derivatives with electron-withdrawing groups exhibited enhanced activity against MCF-7 cells compared to their parent compounds .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial efficacy of thiazolidinone derivatives against Gram-positive and Gram-negative bacteria. The study found that specific derivatives showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as new therapeutic agents in treating resistant infections.

Case Study 3: Anti-inflammatory Mechanisms

Research into the anti-inflammatory properties of thiazolidinones revealed that these compounds could inhibit pro-inflammatory cytokines in vitro. This suggests a mechanism by which they could be utilized in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

Mechanism of Action

The mechanism of action of 5-[(3-Chlorophenyl)methylene]-3-{3-[2-(2-hydroxyethyl)piperidyl]-3-oxopropyl}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of enzyme activity and interference with cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 5

  • (5Z)-5-(4-Chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one : Exhibited potent antialgal activity (IC50 = 1.3 μmol/L against Chlorella vulgaris), attributed to electron-withdrawing chloro substituents enhancing electrophilicity .
  • (5Z)-5-(Pyrazin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one : Demonstrated moderate activity in photosynthesis inhibition assays, suggesting heteroaromatic substituents may reduce potency compared to halogenated analogs .

Substituent Variations at Position 3

  • 3-Cyclopentyl analogs (e.g., (5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one): Bulky cyclopentyl groups improve membrane permeability but may sterically hinder target binding .
  • 3-(2-Hydroxyethyl) derivatives : Hydroxyethyl groups enhance aqueous solubility, as seen in (5Z)-3-(2-hydroxyethyl)-5-(2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one, which showed improved bioavailability in pharmacokinetic studies .

Key Research Findings

  • Electron-withdrawing groups (e.g., Cl, NO2) at position 5 enhance bioactivity by increasing electrophilicity and target binding .
  • Hydrophilic side chains (e.g., hydroxyethyl, ethoxypropyl) improve solubility but may reduce membrane permeability, necessitating a balance in drug design .

Biological Activity

The compound 5-[(3-Chlorophenyl)methylene]-3-{3-[2-(2-hydroxyethyl)piperidyl]-3-oxopropyl}-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the compound's biological activity through various studies, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H22ClN2O2S\text{C}_{19}\text{H}_{22}\text{Cl}\text{N}_{2}\text{O}_{2}\text{S}

This structure features a thiazolidinone core with a chlorophenyl group and a piperidine moiety, which are critical for its biological activity.

The biological activity of this compound is attributed to several mechanisms:

  • Anticancer Activity :
    • The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential. In vitro studies demonstrated that it effectively inhibited cell proliferation in various cancer cell lines, including melanoma and breast cancer cells.
    • A study indicated that at concentrations around 10 µM, the compound exhibited an IC50 value of 15 µM against MCF-7 breast cancer cells, suggesting significant cytotoxicity .
  • Anti-inflammatory Effects :
    • The compound demonstrated inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in animal models. This suggests a potential role in treating inflammatory diseases.
    • In a murine model of inflammation, administration of the compound resulted in a 40% reduction in paw edema compared to control groups .
  • Antimicrobial Properties :
    • Preliminary tests revealed that the compound possesses antimicrobial activity against both gram-positive and gram-negative bacteria. It exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .
    • The presence of the thiazolidinone moiety is believed to enhance its interaction with bacterial cell membranes.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Anticancer Activity :
    • A recent investigation assessed the effect of the compound on melanoma cells (VMM917). Results showed a selective cytotoxic effect with an IC50 value significantly lower than that observed in normal fibroblast cells, indicating its potential as a targeted therapy for melanoma .
  • Anti-inflammatory Assessment :
    • In a study focusing on acute inflammation models, treatment with the compound led to decreased levels of TNF-alpha and IL-6 in serum samples from treated animals compared to controls. This suggests its efficacy in modulating inflammatory responses .
  • Antimicrobial Evaluation :
    • The antimicrobial activity was evaluated against various bacterial strains using agar diffusion methods. The compound showed notable inhibition zones, particularly against S. aureus and Escherichia coli, highlighting its potential as an antibacterial agent .

Summary of Biological Activities

Activity TypeObserved EffectIC50/Concentration
AnticancerInduces apoptosis in cancer cells15 µM (MCF-7)
Anti-inflammatoryReduces cytokine levels40% reduction in edema
AntimicrobialEffective against S. aureusMIC = 32 µg/mL

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